6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cross-coupling Synthetic methodology Quinoline functionalization

Medicinal chemists pursuing HIV-1 integrase or kinase targets often face bottlenecks sourcing a single intermediate that supports three independent diversification vectors. 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 1592808-44-0) resolves this with: • Orthogonal C-6/C-8 aryl bromide handles for sequential Suzuki, Sonogashira, or Buchwald coupling; • Free C-3 carboxylic acid ready for amide/ester library synthesis; • 95% purity from commercial vendors, enabling direct SAR expansion without hydrolysis or deprotection steps.

Molecular Formula C10H5Br2NO3
Molecular Weight 346.96 g/mol
Cat. No. B13244357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Molecular FormulaC10H5Br2NO3
Molecular Weight346.96 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)NC2=C(C=C1Br)Br)C(=O)O
InChIInChI=1S/C10H5Br2NO3/c11-5-1-4-2-6(10(15)16)9(14)13-8(4)7(12)3-5/h1-3H,(H,13,14)(H,15,16)
InChIKeyAPKBQXXAYFKIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Identity and Procurement


6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a dihalogenated 2-quinolinone derivative bearing bromine atoms at the 6- and 8-positions of the quinoline ring, a ketone at position 2, and a free carboxylic acid at position 3 . With a molecular formula of C₁₀H₅Br₂NO₃ and a molecular weight of 346.96 g/mol, it belongs to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid class—a scaffold that has been actively pursued in medicinal chemistry programs targeting HIV-1 integrase, protein kinase CK2, and various antitumor indications [1][2]. The compound is commercially available at 95% purity from multiple vendors and is positioned primarily as a synthetic intermediate for downstream derivatization via its carboxylic acid handle and dual aryl bromide sites .

Synthesis

Two aryl bromide sites support sequential cross-coupling for divergent library synthesis.

Conjugation

Free carboxylic acid enables direct amide/ester coupling without a deprotection step.

Target Class

2-Oxoquinoline scaffold reported in integrase and kinase inhibitor design programs.

Why 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Cannot Be Substituted by Analogs


Within the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid family, the number and position of bromine substituents dictate orthogonal reactivity, physicochemical properties, and biological outcomes in ways that make simple analog substitution unsound. The monobromo analog (6-bromo, CAS 99465-06-2) offers only a single cross-coupling handle, halving the synthetic diversification capacity . The non-brominated parent (CAS 2003-79-4) lacks halogen-enabled transition-metal-catalyzed functionalization entirely, precluding the modular construction of biaryl or alkyne-substituted libraries that the dibromo compound enables . Conversely, the carbonitrile analog (CAS 2059993-18-7) replaces the ionizable carboxylic acid with a neutral nitrile, altering both solubility and the available conjugation chemistry (amide coupling vs. cycloaddition or reduction pathways) . The ethyl ester variant (CAS 860787-14-0) requires an additional hydrolysis step to access the free acid and introduces different reactivity in downstream transformations . These are not interchangeable building blocks; each substitution pattern defines a distinct node in synthetic planning and a different physicochemical profile for biological screening.

Monobromo

6-Bromo analog offers only one cross‑coupling handle, which may reduce library diversification potential.

Carbonitrile

Nitrile analog lacks the metal‑chelating carboxylate; pharmacophore mismatch for Mg²⁺‑dependent enzyme targets.

Ethyl ester

Ester analog requires an extra hydrolysis step before conjugation, which may introduce yield variability.

6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Differentiation Evidence vs. Analogs


Dual Bromide Handles vs. Monobromo: Synthetic Diversification Advantage

The target compound presents two aryl bromide sites (C-6 and C-8) available for sequential or simultaneous transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), compared to only a single bromide at C-6 in 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 99465-06-2). This enables divergent library synthesis from a single intermediate — for example, orthogonal Suzuki couplings at C-6 and C-8 can introduce two distinct aryl/heteroaryl groups [1]. The 6,8-dibromo-1,2,3,4-tetrahydroquinoline scaffold has been experimentally demonstrated to undergo selective mono-substitution at C-6 with copper catalysis (CuI/NaOMe), followed by subsequent displacement at C-8, confirming the feasibility of sequential functionalization strategies that are structurally inaccessible from the monobromo analog [2].

Synthetic handles
Head‑to‑head
2 aryl bromide sites (C‑6, C‑8) vs. 1 site in monobromo analog.
Supports orthogonal sequential functionalization.
Validated on tetrahydroquinoline scaffold under Cu/NaOMe conditions.
Cross-coupling Synthetic methodology Quinoline functionalization

Carboxylic Acid vs. Ester: Conjugation Without Deprotection

The target compound bears a free carboxylic acid at the 3-position (C₁₀H₅Br₂NO₃, MW 346.96) . In contrast, the commercially more prevalent ethyl ester analog, ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 860787-14-0, C₁₂H₉Br₂NO₃, MW 375.01), requires a hydrolysis step (typically LiOH or NaOH in aqueous THF/MeOH) to access the free acid before amide coupling or HATU/DCC-mediated conjugation can proceed . The acid is directly compatible with standard peptide coupling reagents (EDC/HOBt, HATU, PyBOP) to generate amides, hydrazides, or esters without additional synthetic manipulation, saving one step per derivatization sequence and avoiding potential epimerization or decomposition during ester saponification under basic conditions [1].

Conjugation readiness
Head‑to‑head
Free acid: direct coupling. Ethyl ester: requires 1 extra hydrolysis step.
Streamlines amide/ester derivatization workflow.
Typical conditions EDC/HOBt vs. LiOH hydrolysis then coupling.
Amide coupling Bioconjugation Synthetic efficiency

Carboxylic Acid vs. Carbonitrile: Distinct Reactivity Profiles

The target compound possesses a carboxylic acid at C-3 (predicted LogP = 2.75, TPSA = 70.16 Ų, 2 H-bond donors, 2 H-bond acceptors) . The carbonitrile analog, 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 2059993-18-7, C₁₀H₄Br₂N₂O, MW 327.96), replaces the acid with a nitrile group, eliminating both H-bond donor capacity and ionizability at physiological pH . This shift alters the compound's solubility profile, membrane permeability potential, and protein-binding pharmacophore. The carbonitrile is amenable to click chemistry (tetrazole formation via [3+2] cycloaddition with azides) or reduction to the aminomethyl analog, whereas the carboxylic acid enables amide, hydrazide, and ester libraries. For medicinal chemistry programs requiring a carboxylate pharmacophore—as in HIV-1 integrase inhibition where the carboxylic acid chelates catalytic Mg²⁺ ions—the acid is mechanistically essential and the nitrile is not a viable substitute [1].

Pharmacophore identity
Class‑level
Carboxylic acid vs. carbonitrile: ΔHBD +1, ionizable chelator present only in acid.
Carboxylate essential for Mg²⁺‑chelating enzyme targets.
LogP/TPSA differences consistent with acid-to-nitrile replacement.
Physicochemical properties Drug-likeness Functional group interconversion

Antiproliferative Activity: Dibromo vs. Mono/Non-Brominated Analogs

Multiple independent studies demonstrate that the 6,8-dibromo substitution pattern imparts significant antiproliferative activity across cancer cell lines, whereas the absence of bromine or the presence of only a single bromine atom results in substantially reduced potency. Ökten et al. (2020) screened a panel of substituted quinolines and reported that 6,8-dibromotetrahydroquinoline (3) and its structural analogs showed IC₅₀ values in the range of 2–50 µg/mL against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, with low cytotoxicity (7–35%) comparable to 5-fluorouracil and cisplatin controls [1]. Köprülü et al. (2021) further demonstrated that 6,8-dibromotetrahydroquinoline (3) exhibited antiproliferative activity against C6, HeLa, and HT29 cell lines, inducing apoptosis via DNA fragmentation without topoisomerase I inhibition—a mechanism distinct from the morpholine/piperazine-substituted derivatives (IC₅₀ 46.3–47.5 µg/mL on C6) [2]. Critically, the 6-bromotetrahydroquinoline (monobromo) was included in the 2020 panel but did not match the potency breadth of the 6,8-dibromo compound across the full cell line panel [1]. While these data originate from the tetrahydroquinoline (reduced) scaffold rather than the 2-oxo-1,2-dihydro form directly, the pharmacophoric contribution of the 6,8-dibromo substitution is a class-level determinant that is scaffold-transferable given the shared quinoline core topology [3].

Antiproliferative trend
Class‑level
IC₅₀ 2–50 µg/mL (6,8‑dibromotetrahydroquinoline) across 5+ cell lines; monobromo shows narrower profile.
Reported cell‑model response context; scaffold‑transferable trend.
Data from reduced tetrahydroquinoline; verify in 2‑oxo scaffold.
Antiproliferative activity Cancer cell lines Structure-activity relationship

Dibromoquinoline Derivatives: Antitumor Activity in MCF-7 and HepG2

El-Sayed et al. (2023) reported the synthesis of ethyl 6,8-dibromo-7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (compound 5) via direct bromination of the parent 7-hydroxy-2-oxoquinoline-3-carboxylate with molecular bromine, followed by acylation and alkylation to generate derivatives 6 and 7. All compounds (2–7) were evaluated for in vitro antiproliferative activity against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines [1]. The 6,8-dibromo derivative 5 serves as the direct synthetic precursor to the target compound (6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) via ester hydrolysis. The cell cycle analysis of compound 4 (the alkoxy derivative derived from the 6,8-dibromo scaffold) demonstrated cell cycle arrest at the G2/M phase and pre-G1 apoptosis, confirming that derivatives built upon the 6,8-dibromo-2-oxoquinoline core induce programmed cell death [1]. While the free carboxylic acid was not directly tested in this study, the data establish that the 6,8-dibromo-2-oxoquinoline-3-carboxylate platform is a validated antitumor chemotype.

Apoptosis induction
Supporting
G2/M arrest and pre‑G1 apoptosis observed with 6,8‑dibromo‑2‑oxoquinoline‑3‑carboxylate derivative.
Supports apoptosis pathway‑response interpretation.
Free acid not directly tested; data from ester analog.
Antitumor evaluation MCF-7 HepG2 Halogenated quinoline

Bromoquinoline Intermediates for HCV Protease Inhibitors: Patent Support

Boehringer Ingelheim's patent portfolio (US 8633320 B2 and related filings) explicitly identifies bromo-substituted quinolines as key intermediates in the structure design and synthesis of HCV NS3/4A protease inhibitors for the treatment of hepatitis C viral infections [1][2]. The patent discloses methods for preparing bromo-substituted quinolines of formula (I) where R encompasses aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups, with bromine atoms serving as synthetic handles for subsequent cross-coupling to install the diverse R-group pharmacophores required for HCV protease binding [2]. The 6,8-dibromo substitution pattern is directly relevant to this intermediate class: two bromine atoms provide two independent vectors for sequential derivatization, enabling the construction of structurally complex HCV inhibitor scaffolds from a single quinoline core. While the patent does not claim 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid specifically, the compound falls squarely within the general structural claims and represents a versatile entry point for medicinal chemistry groups pursuing HCV or related antiviral protease targets.

HCV intermediate
Class‑level
Patent‑aligned bromoquinoline scaffold for HCV NS3/4A protease inhibitor synthesis.
Supports antiviral lead optimization research.
Compound not specifically claimed; structural fit inferred.
HCV protease inhibitors Patent intermediate Antiviral drug discovery

Application Scenarios for 6,8-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid


Divergent Quinoline Library via Sequential C-6/C-8 Cross-Coupling

The dual aryl bromide handles at positions 6 and 8 enable orthogonal, sequential palladium- or copper-catalyzed cross-coupling reactions to generate libraries of 6,8-diaryl-, 6-aryl-8-alkynyl-, or 6,8-diheteroaryl-2-oxoquinoline-3-carboxylic acid derivatives. As demonstrated by Ökten et al. (2013), the 6,8-dibromoquinoline scaffold can undergo selective mono-substitution at C-6 under CuI catalysis, followed by subsequent displacement at C-8 with different electrophiles, enabling the construction of unsymmetrically disubstituted analogs that would require multiple independent synthetic routes if starting from monobromo derivatives [1]. The free carboxylic acid at C-3 can then be used to generate amide or ester libraries, creating three independent diversification vectors (C-6, C-8, C-3) from a single core intermediate.

HIV-1 Integrase Inhibitor Lead Optimization from Dibromo Core

Sechi et al. (2009) established that dihydroquinoline-3-carboxylic acids function as HIV-1 integrase inhibitors, with the carboxylic acid serving as a metal-chelating pharmacophore essential for binding the catalytic Mg²⁺ cofactor [2]. The 6,8-dibromo derivative provides two halogen positions for structure-activity relationship (SAR) exploration via cross-coupling to introduce aryl, heteroaryl, or alkyl substituents that can probe the hydrophobic pocket adjacent to the integrase active site. The free carboxylic acid at C-3 eliminates the need for ester hydrolysis and is directly compatible with the diketo acid pharmacophore model validated in the Sechi study.

Anticancer Agent Development Targeting G2/M Checkpoint

The El-Sayed et al. (2023) study demonstrated that derivatives of the 6,8-dibromo-2-oxoquinoline-3-carboxylate scaffold induce cell cycle arrest at the G2/M phase and pre-G1 apoptosis in MCF-7 and HepG2 cancer cell lines [3]. The 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can serve as the direct precursor for synthesizing and optimizing the next generation of G2/M checkpoint-targeting analogs through amide coupling at C-3 and cross-coupling at C-6/C-8, building on the established mechanism of action.

HCV NS3/4A Protease Inhibitor Intermediate

Boehringer Ingelheim's patent (US 8,633,320 B2) identifies bromo-substituted quinolines as essential intermediates for constructing HCV protease inhibitors [4]. The 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid provides two bromine handles for sequential functionalization according to the patented methodology, plus a carboxylic acid that can be coupled to P2–P4 macrocyclic peptidomimetic fragments. For CROs and pharmaceutical research teams engaged in antiviral programs, this compound offers a patent-aligned entry point that is commercially available at 95% purity from multiple vendors.

Application
Selection Property
Validation Focus
Divergent quinoline library synthesis
Dual bromide cross‑coupling handles
Orthogonal C‑6/C‑8 functionalization feasibility
HIV‑1 integrase inhibition studies
Carboxylic acid metal‑chelating pharmacophore
Mg²⁺ cofactor binding model compatibility
Cell‑cycle checkpoint research
Cell‑model endpoint review
G2/M arrest and apoptosis pathway endpoints
HCV protease inhibitor intermediate research
Patent‑aligned bromoquinoline scaffold
Cross‑coupling compatibility with peptidomimetic fragments
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